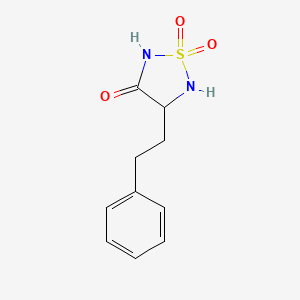

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-4-(2-phenylethyl)-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c13-10-9(11-16(14,15)12-10)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQVFRRLZMGPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2C(=O)NS(=O)(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of phenethylamine with a suitable thiadiazolidine precursor under controlled conditions. One common method involves the cyclization of phenethylamine with sulfur dioxide and an oxidizing agent to form the desired thiadiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives. These products have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Thiadiazolidine Core

Key structural analogs differ in substituents at positions 3, 4, and 5, which influence biological activity and physicochemical properties.

Table 1: Structural Comparison of Selected Thiadiazolidine 1,1-Dioxides

Physicochemical Properties

- Tautomerism: 3-Imino derivatives (e.g., ISTDs-4a-d) exist as equilibrium mixtures of enamine-imine tautomers in solution but stabilize as enamine-imine forms in the solid state .

- Hydrogen Bonding : The oxo group at position 3 in the target compound facilitates intermolecular N–H⋯O and C–H⋯O interactions, enhancing crystallinity .

- Solubility : Phenethyl and aryl substituents increase hydrophobicity compared to alkyl or unsubstituted analogs, impacting bioavailability .

Key Research Findings

Antibacterial Efficacy

ISTDs-4a-d exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus: MIC 12.5 μg/mL), outperforming earlier sulfonamide drugs . The phenethyl group in the target compound may enhance membrane penetration, though specific data are lacking.

Enzyme Inhibition

N5-Aryl derivatives show sub-micromolar inhibition of human leukocyte elastase (HLE) and cathepsin G, critical targets in inflammatory diseases .

Biological Activity

Overview

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C10H12N2O3S. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of phenethylamine with sulfur dioxide and a carbonyl compound under controlled conditions. Common solvents used in this synthesis include ethanol and acetonitrile. The reaction conditions are optimized for high yield and purity, making it suitable for various applications in research and industry.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts microtubule assembly and induces apoptosis in cancer cells .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 6.2 | Apoptosis induction |

| DU-145 | 7.5 | Disruption of microtubule assembly |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It can bind to specific active sites of enzymes, thereby modulating their activity. This property is crucial for its potential use in treating diseases where enzyme regulation is necessary .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Cyclooxygenase | Competitive | 10.0 |

| Lipoxygenase | Non-competitive | 12.5 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Interaction : The compound binds to the active sites of enzymes involved in critical biochemical pathways.

- Cell Cycle Modulation : It influences the progression of the cell cycle, particularly through G1 into S phase.

- Induction of Apoptosis : By disrupting microtubule dynamics, it leads to increased apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A recent study assessed the effects of various derivatives of thiadiazolidine compounds on cancer cells. The results indicated that modifications to the structure could enhance anticancer activity significantly .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of thiadiazolidine derivatives, revealing that specific substitutions could lead to improved inhibitory effects against cyclooxygenase enzymes .

Q & A

Q. What safety protocols are critical when handling sulfone-containing intermediates?

- Methodological Answer : Follow OSHA guidelines for sulfone derivatives: use fume hoods for reactions releasing SO₂, wear nitrile gloves to prevent dermal absorption, and store intermediates under inert gas (N₂/Ar). Monitor airborne particulates via HEPA filters and conduct regular LC-MS checks for degradation products .

Q. How to design a robust stability study under physiological conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring. Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Track sulfone group hydrolysis via MS/MS and quantify degradation kinetics using Arrhenius plots. Include antioxidants (e.g., BHT) if oxidative instability is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.